molecular formula C10H5Cl3N2 B8645631 4-(3,4-Dichlorophenyl)-2-chloropyrimidine

4-(3,4-Dichlorophenyl)-2-chloropyrimidine

Cat. No. B8645631
M. Wt: 259.5 g/mol
InChI Key: LKSSIUDLQZOTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-2-chloropyrimidine is a useful research compound. Its molecular formula is C10H5Cl3N2 and its molecular weight is 259.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H

InChI Key

LKSSIUDLQZOTJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1 L 3-neck flask fitted with an addition funnel, N2 inlet, magnetic stir bar and thermometer was added 15.26 (0.067 mol) of 3,4-dichloro-bromobenzene in 50-75 mL of anhydrous ether. The reaction was cooled to −90° C. and 96 mL of tert-butyllithium (1.7 M solution in pentane) slowly was added over a 0.5 hr while maintaining the temperature below −70° C. The reaction temperature was cooled to −80 to −90° C. and 2-chloropyrimidine (9.10 gm, 0.08 mol) dissolved in anhydrous THF was added. The reaction was stirred for about 2 h and 18 gms of DDQ, (0.077 mol) dissolved in anhydrous THF was added slowly, and the mixture was stirred for a 0.5 h. Three mL of H2O containing 1 mL of HOAc in THF was added and the mixture stirred for 15 minutes. The reaction was diluted with 100 mL of H2O and 100 mL of EtOAc and the mixture transferred to a separatory funnel. The organic layer was separated, dried, filtered and evaporated. The crude product was chromatographed and eluted with 30% EtOAc/heptane and triturated with Et2O to yield 3.22 g of a white solid (20%) m.p. 126-127° C.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
15.26
Quantity
0.067 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
62.5 (± 12.5) mL
Type
solvent
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
9.1 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
20%

Synthesis routes and methods II

Procedure details

To a 1L 3-neck flask fitted with an addition funnel, N2 inlet, magnetic stir bar and thermometer was added 15.26 (0.067 mol) of 3,4-dichlorobromobenzene in 50-75 mL of anhydrous ether. The reaction was cooled to -90° C. and 96 mL of tertbutyllithium (1.7 M solution in pentane) slowly was added over a 0.5 hr while maintaining the temperature below -70° C. The reaction temperature was cooled to -80 to -90° C. and 2-chloropyrimidine (9.10 gm, 0.08 mol) dissolved in anhydrous THF was added. The reaction was stirred for about 2 h and 18 gms of DDQ, (0.077 mol) dissolved in anhydrous THF was added slowly, and the mixture was stirred for a 0.5 h. Three mL of H2O containing 1 mL of HOAc in THF was added and the mixture stirred for 15 minutes. The reaction was diluted with 100 mL of H2O and 100 mL of EtOAc and the mixture transferred to a separatory funnel. The organic layer was separated, dried, filtered and evaporated. The crude product was chromatographed and eluted with 30% EtOAc/heptane and triturated with Et2O to yield 3.22 g of a white solid (20%) m.p. 126-127° C.
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
15.26
Quantity
0.067 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
62.5 (± 12.5) mL
Type
solvent
Reaction Step Four
Quantity
96 mL
Type
reactant
Reaction Step Five
Quantity
9.1 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
18 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.